Technical Monograph: (S)-2-Allylproline Hydrochloride
Technical Monograph: (S)-2-Allylproline Hydrochloride
CAS Registry Number: 129704-91-2 Synonyms: (S)-α-Allylproline hydrochloride; (S)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride; 2-Allyl-L-proline HCl (Note: Nomenclature regarding L/D vs S/R can be context-dependent; CAS 129704-91-2 refers to the (S)-enantiomer derived from L-proline).[1]
Executive Summary
(S)-2-Allylproline hydrochloride is a specialized quaternary amino acid and a high-value chiral building block in medicinal chemistry. Unlike simple pyrrolidines, this compound features a quaternary carbon center at the
Its primary utility lies in peptidomimetics and drug design , where it serves to:
-
Lock peptide conformations: The bulky
-allyl group restricts rotation around the N-C ( ) and C -C' ( ) bonds, stabilizing secondary structures like -helices and -turns. -
Enhance metabolic stability: The absence of an
-proton renders the adjacent peptide bond resistant to enzymatic hydrolysis by proteases. -
Serve as a functional scaffold: The allyl group provides a reactive handle for further functionalization (e.g., via olefin metathesis) to create stapled peptides or macrocyclic drugs.
Clarification on Nomenclature: While sometimes referred to loosely as "(S)-2-allylpyrrolidine hydrochloride," the CAS 129704-91-2 specifically designates the carboxylic acid derivative (an amino acid), not the decarboxylated pyrrolidine. This distinction is critical for procurement and synthetic planning.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 191.66 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Melting Point | 186–190 °C (dec.) |
| Chirality | (S)-configuration (derived from L-Proline via retention of stereochemistry) |
| Hygroscopicity | Hygroscopic; store under inert atmosphere. |
| pKa | ~2.0 (COOH), ~10.6 (NH) (Estimated based on proline analogs) |
Synthesis: The Seebach Self-Regeneration of Stereocenters (SRS)
The synthesis of quaternary amino acids requires overcoming the steric hindrance of the
Mechanistic Pathway
-
Acetalization: L-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone (acetal). This locks the conformation and shields one face of the molecule.
-
Enolization: Treatment with a strong base (LDA) generates a planar lithium enolate. The bulky tert-butyl group directs the incoming electrophile.
-
Stereoselective Alkylation: Allyl bromide attacks from the face anti to the tert-butyl group.
-
Hydrolysis: Acidic hydrolysis removes the pivalaldehyde auxiliary, yielding the free amino acid salt.
Detailed Protocol (Bench Scale)
Note: All reactions involving LDA must be performed under strictly anhydrous conditions (Ar/N2 atmosphere).
Step 1: Formation of the Bicyclic Acetal
-
Reagents: L-Proline, Pivalaldehyde, catalytic trifluoroacetic acid (TFA), Pentane.[1]
-
Procedure: Reflux L-proline with excess pivalaldehyde in pentane using a Dean-Stark trap to remove water.[1] The product, (2R,5S)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one, is isolated by distillation.[1]
-
Critical Control: The cis-fused ring system is thermodynamically favored, setting the stereochemical stage.
Step 2: Alkylation (The SRS Step)
-
Reagents: LDA (Lithium Diisopropylamide), Allyl Bromide, THF, -78°C.
-
Procedure:
-
Cool a solution of the bicyclic acetal in dry THF to -78°C.
-
Slowly add LDA (1.1 equiv) to generate the enolate. Stir for 30–60 min.
-
Add Allyl Bromide (1.2 equiv) dropwise.
-
Allow to warm slowly to -20°C or RT overnight.
-
-
Outcome: The electrophile approaches trans to the tert-butyl group, regenerating the stereocenter with the allyl group in the position originally occupied by the
-proton.
Step 3: Deprotection
-
Reagents: 6N HCl (aq).
-
Procedure: Reflux the alkylated intermediate in 6N HCl for 4–8 hours. The pivalaldehyde is liberated and removed (can be recovered). The aqueous phase is concentrated to yield (S)-2-allylproline hydrochloride.
Caption: Synthetic pathway via Seebach's SRS method, ensuring retention of chirality through steric control.
Applications in Drug Discovery & Development[8]
Peptide Stapling and Macrocyclization
(S)-2-Allylproline is a critical precursor for Ring-Closing Metathesis (RCM) . When incorporated into a peptide sequence along with another olefin-bearing amino acid (e.g., O-allyl-serine or another allyl-proline), RCM catalysts (Grubbs') can form a covalent hydrocarbon "staple."
-
Benefit: This locks the peptide into a bioactive helical conformation, improving affinity for targets like protein-protein interaction (PPI) interfaces (e.g., p53-MDM2 inhibitors).
HCV Protease Inhibitors
Substituted prolines are ubiquitous in the "P2" position of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir, Voxilaprevir). While 4-substituted prolines are more common,
Conformational Locking ( -Helix Promotion)
The steric bulk of the quaternary center forces the peptide backbone into specific torsion angles (
-
Nucleate helix formation in short peptides.
-
Design
-hairpin mimetics. -
Prevent "kinking" in long-chain peptide therapeutics.
Caption: Strategic utility of (S)-2-allylproline in modern medicinal chemistry workflows.
Handling & Safety Guidelines
As a hydrochloride salt of an amino acid, CAS 129704-91-2 requires standard laboratory safety protocols, but specific attention must be paid to its physical stability.
-
Storage: Store at -20°C . The compound is hygroscopic; moisture absorption can lead to liquefaction or hydrolysis over extended periods. Keep under argon or nitrogen.
-
Handling: Use a dust mask and gloves. Avoid inhalation.
-
Solubility: Dissolve in water or DMSO for biological assays. For chemical synthesis, free-basing (neutralization with NaHCO3 or TEA) is often required in situ before coupling reactions.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748. Link
-
Karoyan, P., et al. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Amino Acids, vol. 46, 2014. (Contextual reference for proline scaffold utility). Link
-
PubChem. "Compound Summary: (S)-alpha-Allyl-proline hydrochloride (CAS 129704-91-2)." National Library of Medicine. Link
-
Beilstein/MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Molecules, 2024. (General review of pyrrolidine synthesis). Link
-
Sigma-Aldrich. "Product Specification: (S)-alpha-Allyl-proline hydrochloride." Merck KGaA. Link
